Chlorotrianisene-d9 (trimethoxy-d9)
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Overview
Description
Chlorotrianisene-d9 (trimethoxy-d9) is a deuterium-labeled derivative of chlorotrianisene, a synthetic non-steroidal estrogen. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorotrianisene-d9 (trimethoxy-d9) involves the deuteration of chlorotrianisene. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of chlorotrianisene-d9 (trimethoxy-d9) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Chlorotrianisene-d9 (trimethoxy-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chlorotrianisene-d9 (trimethoxy-d9) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Chlorotrianisene-d9 (trimethoxy-d9) exerts its effects by acting as a non-steroidal estrogen. It binds to estrogen receptors, modulating their activity and influencing various physiological processes. The compound exhibits both estrogenic and antiestrogenic activities, depending on the context. It also inhibits the enzyme cyclooxygenase-1 (COX-1), reducing platelet aggregation and inflammation .
Comparison with Similar Compounds
Chlorotrianisene-d9 (trimethoxy-d9) is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Similar compounds include:
Chlorotrianisene: The non-deuterated form, used for similar purposes but without the benefits of stable isotope labeling.
Diethylstilbestrol (DES): Another synthetic non-steroidal estrogen with similar estrogenic activities but different pharmacokinetic properties.
Chlorotrianisene-d9 (trimethoxy-d9) stands out due to its enhanced stability and utility in precise analytical applications .
Properties
Molecular Formula |
C23H21ClO3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-[1-chloro-2,2-bis[4-(trideuteriomethoxy)phenyl]ethenyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
BFPSDSIWYFKGBC-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC([2H])([2H])[2H])Cl)C3=CC=C(C=C3)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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